1-(4,6-Dimethyl-2-pyrimidyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

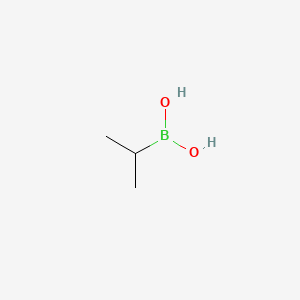

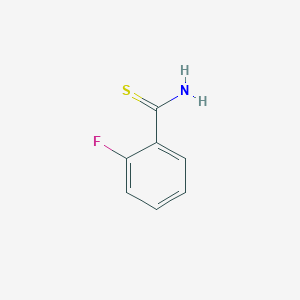

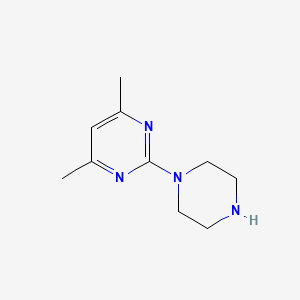

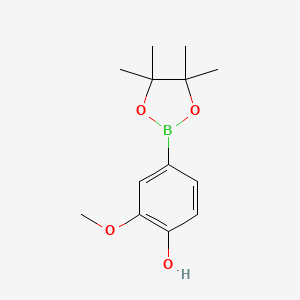

1-(4,6-Dimethyl-2-pyrimidyl)piperazine is a piperazine-based derivative . It has a molecular formula of C10H16N4 and an average mass of 192.261 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis

The molecular structure of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine consists of a piperazine ring with a 4,6-dimethyl-2-pyrimidyl group attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(4,6-Dimethyl-2-pyrimidyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis

1-(4,6-Dimethyl-2-pyrimidyl)piperazine has a molecular formula of C10H16N4 and an average mass of 192.261 Da .Scientific Research Applications

Preparation of SnS Nanoplatelets

This compound has been used as a precursor for the preparation of SnS nanoplatelets, which are used as anode material for lithium-ion batteries . The process involves the thermolysis of the compound in oleylamine to produce SnS nanoplatelets .

Synthesis of Piperazine Derivatives

The compound plays a crucial role in the synthesis of piperazine derivatives . For instance, it has been used in the aza-Michael addition between diamine and the in situ generated sulfonium salt .

3. Derivatization Reagent for Carboxyl Groups on Peptides The compound can be used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .

Carbon Dioxide Absorption

Piperazine-based derivatives, such as this compound, react readily with carbon dioxide . This enhances the rate of overall CO2 absorbed under operating conditions .

Safety and Hazards

Mechanism of Action

Target of Action

Piperazine derivatives have been known to show a wide range of biological and pharmaceutical activity .

Mode of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system . Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

Pyrimidine derivatives have been known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is known that 1-(2-pyrimidyl)piperazine, a piperazine-based derivative, is a metabolite of buspirone .

Result of Action

It is suggested that it may exert its effect by acting on the dopaminergic system in the central nervous system .

Action Environment

It is known that the action of piperazine compounds can be influenced by the host body’s ability to expel the paralyzed parasites .

properties

IUPAC Name |

4,6-dimethyl-2-piperazin-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-9(2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTXFTSBONWMPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374429 |

Source

|

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

CAS RN |

22746-09-4 |

Source

|

| Record name | 1-(4,6-Dimethyl-2-pyrimidyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22746-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)